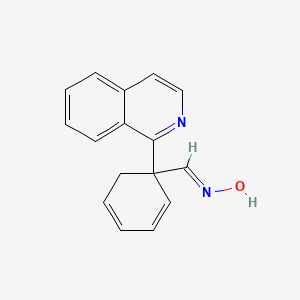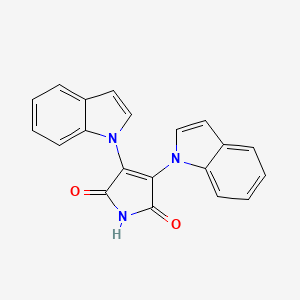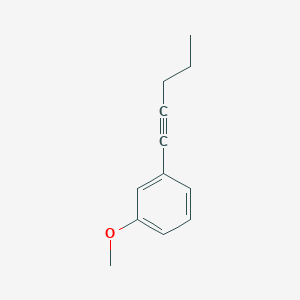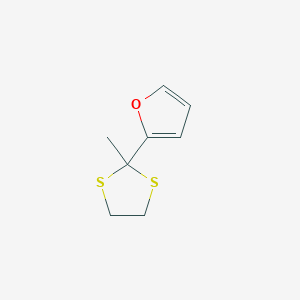
1,3-Dithiolane, 2-(2-furanyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dithiolane, 2-(2-furanyl)-2-methyl- is an organic compound that features a dithiolane ring fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dithiolane, 2-(2-furanyl)-2-methyl- can be synthesized through several methods. One common approach involves the reaction of 2-furylmethyl ketone with 1,2-ethanedithiol in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction typically occurs under mild conditions, with the formation of the dithiolane ring through a cyclization process.
Industrial Production Methods
Industrial production of 1,3-Dithiolane, 2-(2-furanyl)-2-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dithiolane, 2-(2-furanyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Functionalized furan derivatives.
Scientific Research Applications
1,3-Dithiolane, 2-(2-furanyl)-2-methyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,3-Dithiolane, 2-(2-furanyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound’s dithiolane ring can undergo redox reactions, influencing cellular redox balance and modulating enzyme activities. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trithiolane, 4-methyl-: Another dithiolane derivative with similar structural features but different functional groups.
2-(2-Furanyl)-4,5-dimethyl-1,3-dithiolane: A closely related compound with additional methyl groups on the dithiolane ring.
Uniqueness
1,3-Dithiolane, 2-(2-furanyl)-2-methyl- is unique due to the presence of both a dithiolane and a furan ring in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
481053-12-7 |
|---|---|
Molecular Formula |
C8H10OS2 |
Molecular Weight |
186.3 g/mol |
IUPAC Name |
2-(2-methyl-1,3-dithiolan-2-yl)furan |
InChI |
InChI=1S/C8H10OS2/c1-8(10-5-6-11-8)7-3-2-4-9-7/h2-4H,5-6H2,1H3 |
InChI Key |
WDUVCOXOSUBIQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(SCCS1)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


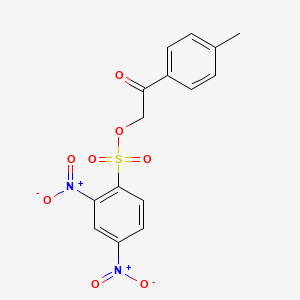
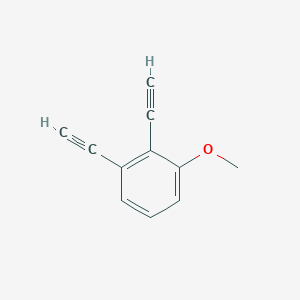
![1-Phenyl-4-[4-(3-phenyl-1,2-oxazol-5-yl)butyl]piperazine](/img/structure/B14240515.png)
![Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]-](/img/structure/B14240518.png)
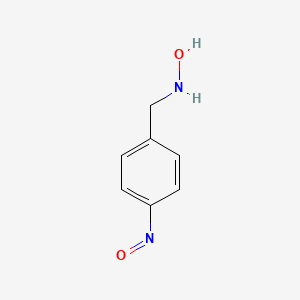
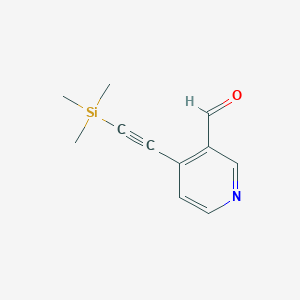
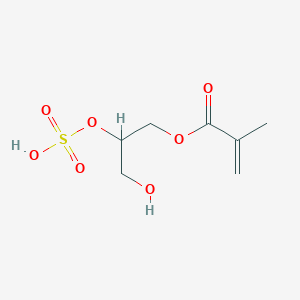
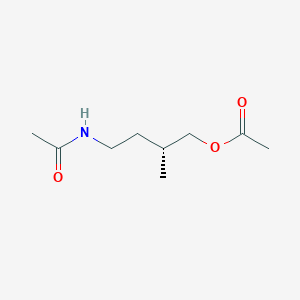
![2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole](/img/structure/B14240543.png)
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14240548.png)
